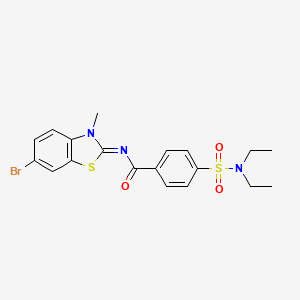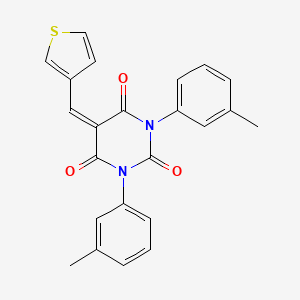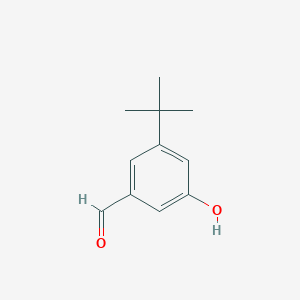
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as harmine, is a natural occurring beta-carboline alkaloid found in several plants including Banisteriopsis caapi and Peganum harmala. Harmine has been used for centuries in traditional medicine for various purposes, including as a hallucinogen, an antidepressant, and an antitumor agent. In recent years, harmine has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is complex and involves multiple targets. Harmine is a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects. Harmine also activates the Wnt/beta-catenin signaling pathway, which is involved in neurogenesis and neuroprotection. In addition, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and antiangiogenic effects, which contribute to its therapeutic properties.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has neuroprotective effects, improves cognitive function, and reduces inflammation. Harmine has also been shown to have antiviral and antibacterial effects, and it has been investigated as a potential treatment for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages as a research tool, including its availability, affordability, and low toxicity. Harmine can be easily synthesized or extracted from plants, and it is relatively cheap compared to other research compounds. Harmine is also relatively safe, with low toxicity and few side effects. However, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has some limitations as a research tool, including its low solubility in water and its non-specific binding to proteins. These limitations can affect the accuracy and reproducibility of experiments, and researchers need to take them into account when designing experiments.
Direcciones Futuras
Harmine has attracted significant attention from the scientific community due to its potential therapeutic properties, and several directions for future research have been proposed. In neuroscience, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and future research could focus on the development of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid-based therapies for these conditions. In oncology, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been investigated as a potential treatment for various types of cancer, and future research could focus on the development of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid-based anticancer therapies. In infectious diseases, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been investigated as a potential treatment for viral infections such as HIV and hepatitis C, and future research could focus on the development of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid-based antiviral therapies. Overall, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has significant potential as a therapeutic agent, and future research could lead to the development of novel treatments for various diseases.
Métodos De Síntesis
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method for the synthesis of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is through the extraction from plants such as Banisteriopsis caapi and Peganum harmala. Chemical synthesis of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves the reaction of harmaline with chloroacetic acid, while biotransformation involves the use of microorganisms to convert harmaline to (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic properties in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been shown to have neuroprotective and neuroregenerative effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. In infectious diseases, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has been shown to have antiviral and antibacterial properties, and it has been investigated as a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOLFVCDUQJXAU-VYRBHSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)
![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)


![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)



![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)